4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
Overview
Description
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as 2,2-Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propane or Tetrabromobisphenol A bis(2-hydroxyethyl) ether, is a brominated flame retardant . It has a CAS Number of 4162-45-2 and an EC Number of 224-005-4 .
Molecular Structure Analysis
The molecular formula of 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is (CH3)2C[C6H2(Br)2OCH2CH2OH]2 . It has a molecular weight of 631.98 .
Physical And Chemical Properties Analysis
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] appears as slightly beige flakes . It has a melting point of 107 °C (lit.) . The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It has a predicted boiling point of 582.1±50.0 °C and a density of 1.8110 (rough estimate) . It is slightly soluble in DMSO and Methanol .
Scientific Research Applications
Flame Retardant
This compound is a brominated flame retardant . It’s used in various materials to reduce their flammability and prevent fires.
Photocatalytic Degradation
Studies have shown that this compound can be degraded through photocatalysis . In one study, nano- and micro-magnetite were used as catalysts, and the photocatalytic process was found to be more effective than ozonolysis .
Environmental Toxicity Studies
The compound has been used in studies investigating the toxicity of persistent organic pollutants . These studies often involve in vivo assays on laboratory animals .
Neurotoxicity Studies
Research has indicated that Tetrabromobisphenol A bis(2-hydroxyethyl) ether can have neurotoxic effects . It has been found to significantly affect the behavior, learning, and memory abilities of male-developing rats, and can aggravate their depression .
Endocrine Disruption Studies
This compound has raised considerable concern because of its potential endocrine disruption effects on aquatic organisms . Studies have focused on the bioconcentration and biotransformation of TBBPA derivatives in fish .
Bioaccumulation Studies
Research has been conducted on the bioaccumulation and biotransformation of this compound in common carp . The compound was found to rapidly accumulate in the fish, with the highest concentrations observed in the liver .
Cellular Toxicity Studies
It has been reported that this compound can induce cellular toxicity on rat pheochromocytoma cells (PC12) through reactive oxygen species mediated caspase activation .
Sulfur-Doped Nano TiO2 Photocatalysis
In a study, the photocatalytic properties of S-doped TiO2 were examined in the presence of this compound . The sulfur-loaded catalyst showed the best photocatalytic activity .
Safety and Hazards
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Mechanism of Action
Target of Action
It is known to be a brominated flame retardant , which suggests that its primary role is to inhibit or suppress the combustion process.
Mode of Action
These atoms can then interfere with the chemical reactions that allow fire to sustain itself .
Result of Action
The primary result of the action of 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is the suppression of combustion, preventing the spread of fire .
Action Environment
The efficacy and stability of 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] as a flame retardant are likely influenced by various environmental factors, including temperature, presence of oxygen, and the specific materials it is applied to .
properties
IUPAC Name |
2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUMFJSCJBNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60821-29-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)bis(2,6-dibromo-4,1-phenylene)]bis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60821-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038922 | |
Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] | |
CAS RN |
4162-45-2 | |
Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4162-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fire guard 3600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabromobisphenol A bis(2-hydroxyethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenebis(2-(2,6-dibromophenoxy)ethanol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(3,5-DIBROMO-4-(2-HYDROXYETHOXY)PHENYL)PROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6AMX5NV4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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